2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide
Description
This compound features a benzofuran core substituted with a 1,2,4-oxadiazol-5-yl group at the 2-position and a 1,3-benzodioxol-5-yl moiety at the 3-position of the oxadiazole ring. The benzofuran system is further modified at the 5-position with a sulfonamide group bearing diethyl and methyl substituents. The sulfonamide group may enhance binding affinity to biological targets due to its hydrogen-bonding capacity and structural rigidity .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-4-25(5-2)32(26,27)15-7-9-17-16(11-15)13(3)20(30-17)22-23-21(24-31-22)14-6-8-18-19(10-14)29-12-28-18/h6-11H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQGETILAZEDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , and it has a molecular weight of approximately 398.46 g/mol. The structure features a benzodioxole moiety linked to an oxadiazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, revealing several key areas of interest:
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including lung cancer (A549) and pancreatic cancer (DAN-G) cells. The mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways associated with cell survival and proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | < 3.9 | Antiproliferative |
| DAN-G | Moderate | Cytostatic activity |
In a comparative study with cisplatin, the compound showed lower IC50 values against A549 cells, suggesting a potent anticancer effect ( ).
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties , particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In silico docking studies indicated favorable interactions with these enzymes, leading to significant inhibition rates (59.52% for COX-1 and 50.59% for COX-2) ( ).
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial activity against various pathogens. Studies have reported moderate to significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The lipophilicity of the compound appears to enhance its antibacterial efficacy ( ).
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces inflammatory mediators such as prostaglandins.
- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Lung Cancer Study : A study involving A549 cells demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed with conventional chemotherapeutics like cisplatin ( ).
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain response compared to control groups, indicating its potential use as an anti-inflammatory agent ( ).
- Antimicrobial Screening : In vitro tests against multiple pathogens confirmed that the compound exhibited broad-spectrum antimicrobial activity, particularly against Staphylococcus aureus ( ).
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Key comparisons are outlined below:
Table 1: Comparative Analysis of Structural Analogs
Key Findings
Benzoimidazolone-containing analogs (e.g., compound 46) exhibit potent TRP channel antagonism, suggesting the target compound may share similar mechanistic pathways .
Substituent Effects :
- Sulfonamide Groups : The N,N-diethyl-3-methyl-sulfonamide in the target compound likely enhances metabolic stability compared to N-methyl-N-phenyl () or unsubstituted sulfonamides .
- Benzodioxole Positioning : All analogs retain the 1,3-benzodioxol-5-yl group, critical for hydrophobic interactions in enzyme binding pockets .
Synthetic Accessibility :
- The target compound’s synthesis likely follows a route similar to ’s General Procedure G, involving cyclization of hydroxylamine intermediates. However, yields may vary due to steric hindrance from the diethyl group .
Pharmacological Potential: Analogs with chlorophenyl or trifluoromethyl groups (e.g., compound 47 in ) show improved potency but reduced solubility, whereas the target compound’s diethyl group balances lipophilicity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
